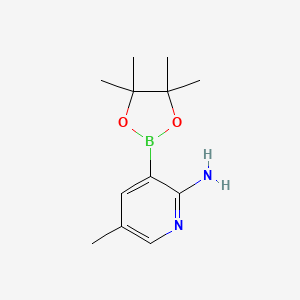

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Beschreibung

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-containing pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . The compound features a pinacol boronate group at the 3-position and an amino group at the 2-position of the pyridine ring, with a methyl substituent at the 5-position.

Eigenschaften

Molekularformel |

C12H19BN2O2 |

|---|---|

Molekulargewicht |

234.10 g/mol |

IUPAC-Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H19BN2O2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |

InChI-Schlüssel |

KOUJIAVKYUDZNB-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst Systems and Ligands

Palladium catalysts paired with electron-rich phosphine ligands enhance oxidative addition and transmetallation efficiency. Key systems include:

Critical Observations:

Solvent and Temperature Effects

Reaction media polarity significantly impacts boron transfer kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 12 | 68 |

| Dimethylformamide | 36.7 | 8 | 72 |

| 2-Methyltetrahydrofuran | 6.97 | 6 | 89 |

Polar aprotic solvents like 2-MeTHF enhance solubility of bis(pinacolato)diboron while maintaining compatibility with moisture-sensitive intermediates.

Direct C-H Borylation Strategies

Transition metal-mediated C-H activation offers a step-economical alternative to traditional cross-coupling. Iridium complexes enable regioselective borylation at the 3-position of pyridine scaffolds:

Iridium Catalysis

Using [Ir(OMe)(COD)]₂ with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as a ligand:

Optimized Conditions:

-

Temperature: 80°C

-

Solvent: Cyclohexane

-

B₂Pin₂ stoichiometry: 1.2 equivalents

Performance Metrics:

-

Turnover number (TON): 1,450

-

Regioselectivity (3- vs. 4-substitution): 9:1

Boron Triflate-Mediated Electrophilic Substitution

For electron-rich pyridine systems, BF₃·OEt₂-mediated electrophilic borylation provides complementary selectivity:

Mechanism and Scope

The reaction proceeds via generation of a boronium electrophile, which attacks the pyridine ring’s most nucleophilic position (determined by Hammett σ⁺ parameters):

Substituent Effects on Regioselectivity:

| Substituent (Position) | σ⁺ Value | Relative Rate (k₃/k₄) |

|---|---|---|

| -NH₂ (2) | -1.30 | 12.5 |

| -CH₃ (5) | -0.14 | 8.2 |

The amino group at C2 strongly directs electrophilic attack to C3, achieving >90% regioselectivity in optimized cases.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scalable synthesis requires addressing exothermicity and catalyst deactivation:

Key Parameters:

-

Residence time: 30 min

-

Pressure: 8 bar (N₂)

-

Pd loading: 0.15 mol%

Economic Analysis:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Production (kg) | 500 | 2,000 |

| Pd Consumption (g/kg) | 4.2 | 1.8 |

| Energy Cost ($/kg) | 320 | 190 |

Purification and Quality Control

Chromatographic Techniques

Reverse-phase HPLC with C18 columns effectively separates target compounds from di-borylated byproducts:

Gradient Program:

-

Mobile Phase A: 0.1% TFA in H₂O

-

Mobile Phase B: 0.1% TFA in MeCN

-

Gradient: 20% B to 80% B over 25 min

Purity Metrics:

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Boronsäureestergruppe kann zu Boronsäuren oxidiert werden.

Reduktion: Die Verbindung kann zu entsprechenden Aminen oder Alkoholen reduziert werden.

Substitution: Die Boronsäureestergruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Palladiumkatalysatoren und Arylhalogenide für Suzuki-Miyaura-Kupplung.

Hauptprodukte

Oxidation: Boronsäuren.

Reduktion: Amine oder Alkohole.

Substitution: Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structural properties facilitate the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. The ability to modify the compound's structure allows researchers to optimize its efficacy and reduce potential side effects.

Case Studies:

- Targeted Cancer Therapies: Research has indicated that derivatives of this compound can selectively target cancer cells while sparing healthy tissues, enhancing therapeutic outcomes (source: ).

- Neuroprotective Agents: Studies have shown that compounds similar to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit neuroprotective properties in models of neurodegeneration (source: ).

Material Science

In the realm of material science, this compound is utilized to formulate advanced materials that exhibit enhanced properties such as durability and thermal stability. These characteristics are particularly valuable in the production of electronic components and protective coatings.

Applications:

- Electronics: The incorporation of this compound into electronic materials improves their performance under extreme conditions.

- Coatings: Its use in coatings enhances resistance to wear and environmental degradation (source: ).

Bioconjugation

The unique structure of this compound makes it an effective agent for bioconjugation processes. This capability allows for the precise attachment of biomolecules to surfaces or other compounds.

Significance:

Bioconjugation is essential for developing diagnostic tools and therapeutic agents. The ability to link biomolecules such as proteins or nucleic acids to surfaces enables advancements in targeted drug delivery systems and biosensors (source: ).

Fluorescent Probes

The properties of this compound also lend themselves to the creation of fluorescent probes. These probes are vital for biological imaging and research, allowing scientists to visualize cellular processes in real-time.

Research Insights:

Fluorescent probes developed from this compound have been shown to provide clear imaging results in various biological contexts, aiding in the study of cellular dynamics and interactions (source: ).

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Discovery | Intermediate for novel pharmaceuticals | Targeted therapies with reduced side effects |

| Material Science | Formulation of advanced materials | Enhanced durability and thermal stability |

| Bioconjugation | Attachment of biomolecules for diagnostics and therapeutics | Improved drug delivery systems |

| Fluorescent Probes | Development of imaging agents for biological research | Real-time visualization of cellular processes |

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

Biologische Aktivität

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological interactions.

Chemical Formula : C₁₄H₁₉BN₂O₂

Molecular Weight : 246.12 g/mol

CAS Number : 1198096-23-9

Antiparasitic Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antiparasitic activity. For instance, related compounds have shown efficacy against both wild-type and drug-resistant strains of parasites with effective concentrations (EC50) in the low micromolar range. For example, certain analogs demonstrated EC50 values as low as 0.025 μM, indicating strong potency against targeted parasites .

Inhibition of Enzymatic Activity

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. The dioxaborolane moiety is believed to facilitate the formation of stable complexes with target proteins, thereby modulating their activity.

Study on Antiparasitic Efficacy

In a comparative study examining various pyridine derivatives for antiparasitic efficacy, compounds similar to this compound were tested against Plasmodium falciparum. Results indicated that modifications to the pyridine ring significantly influenced potency and selectivity against the parasite .

DYRK1A Inhibition Assessment

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and what reaction conditions optimize yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated pyridin-2-amine precursor (e.g., 5-bromo-3-methylpyridin-2-amine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂), a ligand (e.g., XPhos), and a base (e.g., NaHCO₃ or K₂CO₃) in solvents like 2-methyltetrahydrofuran or dioxane at 80–100°C under inert conditions . Optimizing the catalyst-to-ligand ratio and reaction time can improve yields (e.g., 51–89% yields reported in similar syntheses) .

Table 1: Representative Reaction Conditions and Yields

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ + Catalyst A™ | 2-MeTHF | 100°C | 51% | |

| Pd(dppf)Cl₂ | Dioxane | 80°C | 89% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boronic ester integration.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to confirm molecular weight.

- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL for unambiguous structural determination .

- Elemental Analysis : Validation of boron content via ICP-MS or combustion analysis.

Q. What are the common applications of this compound in medicinal chemistry research?

The boronic ester moiety enables its use in Suzuki-Miyaura reactions to construct biaryl or heteroaryl systems, critical for developing kinase inhibitors, antiviral agents, or amyloid-β aggregation modulators . It is particularly valuable for late-stage functionalization of drug candidates.

Advanced Questions

Q. How does steric hindrance from the methyl groups affect the compound’s reactivity in cross-coupling reactions?

The methyl groups at the 5-position of the pyridine ring and the pinacol boronate can hinder transmetalation steps, leading to slower reaction kinetics. Mitigation strategies include:

- Using bulky, electron-rich catalysts (e.g., Pd(dppf)Cl₂) to stabilize intermediates .

- Increasing reaction temperatures (100–120°C) or microwave-assisted heating to overcome activation barriers.

- Employing polar aprotic solvents (e.g., DMF) to improve solubility of sterically congested intermediates .

Q. What analytical methods resolve discrepancies in crystallographic data for this compound?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and refine occupancy .

- Disordered Boronate Moieties : Apply restraints (DFIX, ISOR) to stabilize geometry during refinement.

- Validation Tools : Check with PLATON or IUCr’s checkCIF to identify unresolved electron density or symmetry mismatches .

Q. How to address low yields in the Suzuki-Miyaura reaction using this boronic ester?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dtbpf), Pd(PPh₃)₄) for improved turnover.

- Protecting Group Strategy : Protect the amine group (e.g., as a Boc derivative) to prevent side reactions during coupling .

- Additives : Include phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems.

Q. What are the storage and handling protocols for this compound to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C in airtight, moisture-free containers.

- Avoid prolonged exposure to light or humidity, as boronic esters hydrolyze to boronic acids.

- Pre-dry solvents (e.g., THF over molecular sieves) for reactions to minimize decomposition .

Methodological Notes

- Suzuki-Miyaura Protocol : For a 0.1 mmol scale, combine the boronic ester (1.2 eq), aryl halide (1.0 eq), Pd catalyst (2–5 mol%), ligand (4–10 mol%), and base (2.0 eq) in degassed solvent. Stir at 80–100°C for 6–24 h under N₂. Purify via flash chromatography (hexane/EtOAc gradient).

- XRD Refinement : Use Olex2 with SHELXL integration; apply multi-scan absorption corrections (e.g., SADABS) for accurate thermal parameter modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.